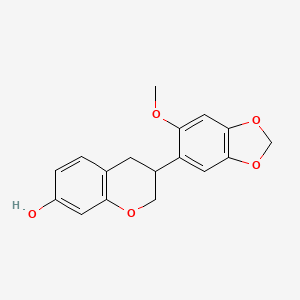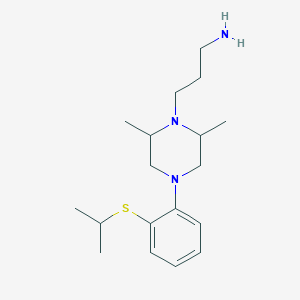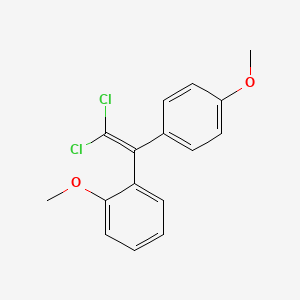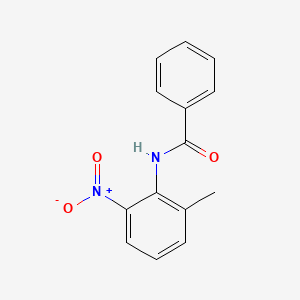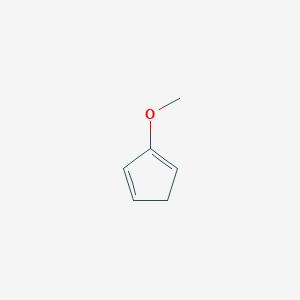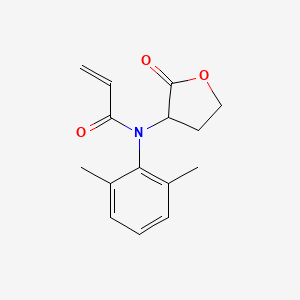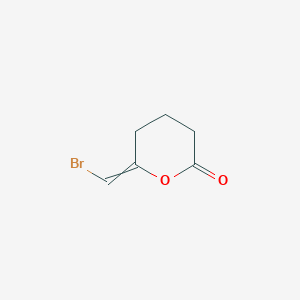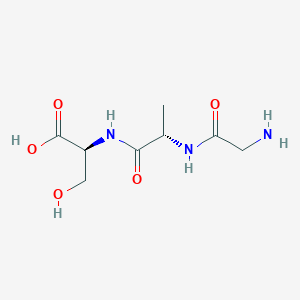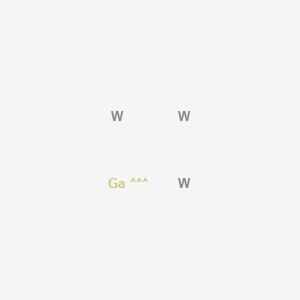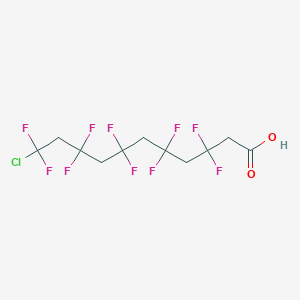
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is a fluorinated organic compound with a unique structure characterized by the presence of multiple fluorine atoms and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid typically involves the fluorination of undecanoic acid derivatives. One common method is the direct fluorination of the corresponding undecanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions.
Análisis De Reacciones Químicas
Types of Reactions
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated undecanoic acids.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of fluorinated polymers and surfactants with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
- 3-Chloro-5,5-dimethylcyclohex-2-enone
Uniqueness
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is unique due to its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
76140-48-2 |
|---|---|
Fórmula molecular |
C11H11ClF10O2 |
Peso molecular |
400.64 g/mol |
Nombre IUPAC |
11-chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid |
InChI |
InChI=1S/C11H11ClF10O2/c12-11(21,22)5-10(19,20)4-9(17,18)3-8(15,16)2-7(13,14)1-6(23)24/h1-5H2,(H,23,24) |
Clave InChI |
WLFFPIYAVIZRKU-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(CC(CC(CC(F)(F)Cl)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


